1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(5-cyano-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-9-4-2-8(3-5-9)15-11(17)16-12-14-7-10(6-13)19-12/h2-5,7H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZJJOHYGCYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-cyanothiazole with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea is being investigated for its potential as a pharmacophore in drug development, particularly for:
- Antimicrobial Activity : Studies show that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : It has been found to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and A549, with IC50 values indicating effective cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.
Material Science
The compound is utilized in the synthesis of advanced materials, including:
- Polymers : Its unique structural features allow it to act as a building block for creating novel polymeric materials.
- Nanomaterials : It is also explored for applications in nanotechnology due to its potential interactions at the molecular level.
Biological Studies
Research on this compound includes:
- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes or receptors, contributing to its therapeutic potential.
- Interactions with Biological Macromolecules : Studies focus on understanding how it interacts with proteins and nucleic acids.
Industrial Applications
This compound serves as an intermediate in the synthesis of other complex organic molecules and is used as a reagent in various chemical processes.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : Demonstrated significant inhibition of bacterial growth, supporting its potential use as an antibiotic agent.
- Anticancer Investigation : Highlighted its ability to induce apoptosis in various cancer cell lines through specific signaling pathways.
Mechanism of Action
The mechanism of action of 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with selected urea-based derivatives:
*Calculated based on molecular formula.
Key Observations:
Physicochemical Properties
- In contrast, thiadiazole-furopyrimidine hybrids () show high melting points (251–293°C), attributed to their planar, rigid structures .
- Solubility: The cyano group in the target compound may reduce aqueous solubility compared to hydroxyl-substituted analogs (e.g., 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea, ), which benefit from hydrogen-bonding interactions .
Biological Activity
1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound featuring a thiazole ring and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H10N4OS
- Molecular Weight : 258.30 g/mol
- CAS Number : 1251710-40-3
The presence of the cyano group at the 5-position of the thiazole ring and the methoxy group on the phenyl urea moiety contributes to its unique chemical properties, enhancing its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiazole ring facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. The methoxyphenyl group increases lipophilicity, improving cellular uptake and distribution within biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 15 | 5 |
| Staphylococcus aureus | 18 | 10 |
| Escherichia coli | 12 | 20 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:
- Study on Antimicrobial Efficacy :
- Investigation of Anticancer Properties :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(5-Cyanothiazol-2-yl)-3-phenylurea | Lacks methoxy group | Reduced antimicrobial activity |
| 1-(5-Cyanothiazol-2-yl)-3-(4-chlorophenyl)urea | Contains chloro group | Altered reactivity; moderate activity |
| 1-(5-Cyanothiazol-2-yl)-3-(4-nitrophenyl)urea | Contains nitro group | Enhanced cytotoxicity against cancer cells |
These comparisons highlight the significance of functional groups in determining the biological properties of these compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea, and how can purity be maximized?
- Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:
- Step 1 : Reacting 5-cyanothiazole-2-amine with an isocyanate derivative of 4-methoxyphenyl to form the urea linkage.
- Step 2 : Use coupling agents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., DMF) under nitrogen to minimize side reactions .
- Purification : Employ gradient chromatography (silica gel or HPLC) and crystallization using ethanol/water mixtures to achieve >95% purity. Monitor purity via NMR (for structural confirmation) and LC-MS (for mass consistency) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–8.5 ppm for NH protons) and aromatic substituents (e.g., methoxy group at δ ~3.8 ppm) .
- IR : Validate carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and nitrile (C≡N at ~2200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural motifs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the thiazole-urea scaffold’s known affinity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Solubility : Pre-screen in PBS/DMSO mixtures to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 5-nitro vs. 5-cyano) or methoxyphenyl (e.g., halogen substitution) groups. Compare bioactivity trends .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets. Validate with SPR or ITC for binding kinetics .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological data for similar urea-thiazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-Analysis : Aggregate data from PubChem/ChemBL to identify trends in bioactivity outliers .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at pH 2–9 (simulating GI tract) and 25–40°C. Monitor degradation via HPLC at 0, 7, 14 days .
- Degradation Pathways : Identify byproducts (e.g., urea hydrolysis to amines) using LC-MS/MS. Adjust formulation (e.g., enteric coatings) if instability is observed .
Q. What computational tools are effective for predicting this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance, and CYP450 interactions .
- MD Simulations : Run GROMACS simulations to assess blood-brain barrier penetration (logBB) .
- Validation : Compare in silico results with in vivo PK studies in rodents (plasma t½, AUC) .
Data Management & Collaboration
Q. How should researchers manage contradictory spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reference Standards : Cross-validate with commercially available analogs (e.g., 1-(4-methoxyphenyl)urea) .
- Collaborative Databases : Upload raw NMR data to platforms like NMRShiftDB for peer verification .
Q. What strategies improve interdisciplinary collaboration for mechanistic studies?
- Methodological Answer :
- Shared Protocols : Use ELNs (e.g., LabArchives) for real-time data sharing between synthetic chemists and biologists .
- Joint Workshops : Train teams on assay standardization (e.g., EC₅₀ vs. IC₅₀ definitions) to align interpretations .
Tables for Key Comparisons
| Analog | Structural Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 1-(5-Nitrothiazol-2-yl)-3-(4-Cl-phenyl)urea | Nitro substitution at thiazole | Enhanced kinase inhibition (IC₅₀ ↓30%) | |
| 1-(5-Cyanothiazol-2-yl)-3-(3,4-diOMe-phenyl)urea | Methoxy positional isomer | Reduced solubility (logP ↑0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
